molecular formula C14H15N3O2 B1383916 Benzyl bis(2-cyanoethyl)carbamate CAS No. 1876646-71-7

Benzyl bis(2-cyanoethyl)carbamate

Cat. No.: B1383916
CAS No.: 1876646-71-7
M. Wt: 257.29 g/mol
InChI Key: YACVZYUFYYHHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl bis(2-cyanoethyl)carbamate is a synthetic organic compound belonging to the class of carbamates. It is characterized by its white crystalline powder form, which is soluble in organic solvents and slightly soluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamates, including Benzyl bis(2-cyanoethyl)carbamate, can be achieved through several methods. One common approach involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and economical methods. The use of nonmetallic regenerable reagents and catalysts, such as silicon tetramethoxide (Si(OMe)4) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), enables the direct conversion of low-concentration carbon dioxide into carbamates without the need for metal complex catalysts .

Chemical Reactions Analysis

Types of Reactions

Benzyl bis(2-cyanoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate forms.

Scientific Research Applications

Benzyl bis(2-cyanoethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of various compounds.

    Biology: Its unique properties make it valuable for studying biological processes and designing novel materials.

    Industry: It is used in the development of low-molecular-weight organic gelators and other industrial applications.

Mechanism of Action

The mechanism of action of Benzyl bis(2-cyanoethyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . The protection and deprotection processes involve the formation and cleavage of carbamate bonds, respectively .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl bis(2-cyanoethyl)carbamate include:

    Benzyl carbamate: A related compound used in similar applications.

    Diethylcarbamazine benzylate: Another carbamate derivative with comparable properties.

Uniqueness

This compound is unique due to its specific structure, which includes two cyanoethyl groups attached to the carbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications in scientific research and industry.

Properties

IUPAC Name

benzyl N,N-bis(2-cyanoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-8-4-10-17(11-5-9-16)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACVZYUFYYHHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl bis(2-cyanoethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl bis(2-cyanoethyl)carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl bis(2-cyanoethyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzyl bis(2-cyanoethyl)carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl bis(2-cyanoethyl)carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl bis(2-cyanoethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.